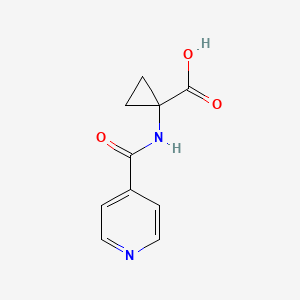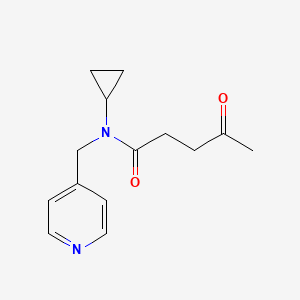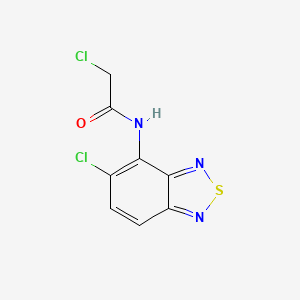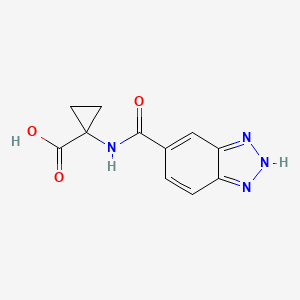
1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid, also known as PCCA, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. PCCA is a member of the cyclopropane-containing amino acids family, which have been shown to exhibit unique biological properties.
作用机制
The mechanism of action of 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid is not fully understood. However, it has been proposed that 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid exerts its biological effects by binding to specific molecular targets, such as enzymes and receptors. For example, 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has been shown to inhibit the activity of MMPs by binding to the active site of the enzyme. This results in the inhibition of extracellular matrix degradation, which is a key step in cancer metastasis. 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has also been reported to inhibit HDAC activity by binding to the enzyme's catalytic site. This results in the inhibition of histone deacetylation, which leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Biochemical and Physiological Effects
1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has been reported to exhibit various biochemical and physiological effects. For example, 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells. This is thought to be due to the inhibition of MMP activity and the downregulation of anti-apoptotic proteins. 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has also been reported to inhibit viral replication by interfering with the viral life cycle. In addition, 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
实验室实验的优点和局限性
One of the main advantages of using 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid in lab experiments is its high purity and yield. This makes it easier to perform experiments with consistent results. Another advantage is its unique biological properties, which make it a promising candidate for drug discovery. However, there are also some limitations to using 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid in lab experiments. For example, 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid is relatively expensive compared to other amino acids. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research on 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid. One direction is to further investigate its mechanism of action and molecular targets. This will help to better understand how 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid exerts its biological effects and could lead to the development of more effective therapeutic agents. Another direction is to explore the potential of 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid as a drug delivery system. 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has been shown to be able to penetrate cell membranes, which could make it a useful carrier for delivering drugs to specific cells or tissues. Finally, more research is needed to investigate the safety and toxicity of 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid, as well as its pharmacokinetics and pharmacodynamics. This will be important for the development of 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid-based drugs for clinical use.
Conclusion
In conclusion, 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid is a cyclic amino acid that has potential applications in drug discovery. It exhibits unique biological properties and has been shown to exhibit antitumor, antiviral, and antibacterial activities. 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has the potential to be developed as a therapeutic agent for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and to investigate its safety and toxicity. Overall, 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid is a promising candidate for drug discovery and warrants further investigation.
合成方法
1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-pyridinecarboxylic acid with cyclopropanecarboxylic acid in the presence of a coupling agent. Another method involves the reaction of 4-pyridinecarboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. Both methods have been reported to yield 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid with high purity and yield.
科学研究应用
1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has also been reported to inhibit the activity of various enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). These enzymes play a crucial role in various disease processes, including cancer, inflammation, and neurodegeneration. Therefore, 1-(Pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid has the potential to be developed as a therapeutic agent for the treatment of these diseases.
属性
IUPAC Name |
1-(pyridine-4-carbonylamino)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-8(7-1-5-11-6-2-7)12-10(3-4-10)9(14)15/h1-2,5-6H,3-4H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZICXILDMNGOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1-cyclopropylpyrrolidin-3-yl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7580813.png)

![1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580834.png)

![2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine](/img/structure/B7580857.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)
![2-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methylethanamine](/img/structure/B7580861.png)
![1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580868.png)
![1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580874.png)
![1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580878.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580884.png)